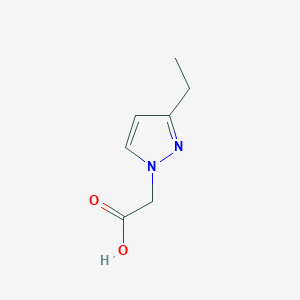

(3-ethyl-1H-pyrazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-ethyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 3-position and an acetic acid moiety at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide to introduce the ethyl group at the 3-position. The resulting pyrazole is then subjected to carboxylation to form the acetic acid moiety.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or copper are used to facilitate the cyclization and alkylation steps. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also gaining popularity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3-ethyl-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.

Reduction: Reduction of the pyrazole ring can yield dihydropyrazoles.

Substitution: Electrophilic substitution reactions can occur at the 4- and 5-positions of the pyrazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) are used for substitution reactions.

Major Products

Oxidation: Pyrazole N-oxides.

Reduction: Dihydropyrazoles.

Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

(3-ethyl-1H-pyrazol-1-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (3-ethyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. The acetic acid moiety enhances the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

(3-methyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with a methyl group instead of an ethyl group.

(3-phenyl-1H-pyrazol-1-yl)acetic acid: Contains a phenyl group at the 3-position, leading to different steric and electronic properties.

(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: Features two methyl groups at the 3- and 5-positions, affecting its reactivity and biological activity.

Uniqueness

(3-ethyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of the ethyl group, which influences its lipophilicity and steric interactions. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to other pyrazole derivatives.

Biological Activity

(3-ethyl-1H-pyrazol-1-yl)acetic acid is a compound that belongs to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anti-inflammatory, analgesic, antibacterial, and antifungal properties. Additionally, relevant data tables and case studies are presented to support the findings.

Chemical Structure and Properties

This compound has a molecular formula of C7H10N2O2 and a CAS number of 1500941-68-3. Its structure features an ethyl group attached to a pyrazole ring, which is connected to an acetic acid moiety. This configuration is critical for its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study focused on various pyrazole compounds demonstrated that those with carboxylic acid functionalities, similar to this compound, showed promising inhibition of inflammatory responses in animal models. For instance, compounds tested in carrageenan-induced edema models displayed inhibition rates ranging from 58.95% to 87.35% compared to standard drugs like phenylbutazone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Inhibition Rate (%) | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| Phenylbutazone | 57.41 | |

| Compound 6b | 86.67 |

Analgesic Effects

The analgesic properties of this compound were evaluated alongside other pyrazole derivatives. The compound showed efficacy in reducing pain responses in animal models, comparable to established analgesics. The mechanism appears to involve modulation of pain pathways through interaction with neurotensin receptors .

Antibacterial Activity

In vitro studies have shown that pyrazole derivatives can possess significant antibacterial properties. For example, compounds exhibiting structural similarities to this compound were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. Results indicated minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity .

Table 2: Antibacterial Activity of Related Pyrazole Compounds

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Compound PA-1 | 0.0039 | S. aureus |

| Compound X | 0.0048 | E. coli |

Antifungal Properties

The antifungal activity of pyrazole derivatives has also been documented. Studies indicate that certain compounds exhibit effectiveness against fungal strains such as Candida albicans. The antifungal activity is often correlated with structural features such as the presence of halogen substituents or specific functional groups .

Case Studies

Several case studies highlight the biological potential of pyrazole derivatives:

- Study on Analgesic Effects : A study evaluated the analgesic effects of various pyrazole derivatives in mice using thermal nociception tests. Results indicated that certain derivatives had comparable effects to morphine, suggesting potential for development as pain management therapies .

- Anti-inflammatory Model : In tests involving carrageenan-induced paw edema in rats, this compound showed significant reduction in edema formation compared to control groups, reinforcing its potential as an anti-inflammatory agent .

Properties

IUPAC Name |

2-(3-ethylpyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-6-3-4-9(8-6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJJNMWDXIDUPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.